N-((4-(4-ethoxyphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide
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Description
N-((4-(4-ethoxyphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C35H34N6O4S2 and its molecular weight is 666.82. The purity is usually 95%.
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Biological Activity
N-((4-(4-ethoxyphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a complex organic compound with potential pharmacological applications. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanism of action, and therapeutic potential.
Synthesis and Characterization
The synthesis of the compound involves multiple steps, including the formation of a triazole ring and subsequent modifications to achieve the desired structure. The compound's structure was confirmed using various spectroscopic techniques such as NMR and HRMS. For instance, the NMR spectra indicated significant chemical shifts associated with the nitrogen atoms and aromatic protons, which are characteristic of the compound's complex structure .
Anticancer Properties
Recent studies have highlighted the anticancer activity of related compounds within the same class. For example, novel N-acyl hydrazone compounds have shown selective antiproliferative activity against various cancer cell lines, indicating that modifications in similar structures can yield compounds with significant therapeutic potential . Although specific studies on N-((4-(4-ethoxyphenyl)-5... have not been extensively documented, its structural analogs suggest promising anticancer properties.
The proposed mechanism of action for compounds structurally similar to N-((4-(4-ethoxyphenyl)-5... includes modulation of key signaling pathways involved in cell proliferation and apoptosis. For instance, some triazole derivatives act as inhibitors of enzymes involved in tumor growth and metastasis. The presence of thiophene and triazole rings may enhance interactions with biological targets, leading to increased efficacy .
Case Studies
Case Study 1: Antiproliferative Activity
In one study focusing on structurally similar compounds, researchers observed that certain derivatives exhibited significant cytotoxic effects on human cancer cell lines. The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compounds . The results indicated a dose-dependent response, suggesting that modifications in chemical structure directly influence biological activity.
Case Study 2: In Vivo Studies
Another relevant study investigated the in vivo effects of related triazole compounds in animal models. These studies demonstrated reduced tumor growth rates and improved survival rates among treated subjects compared to controls. The results underscore the potential for these compounds to be developed into effective anticancer therapies .
Data Tables
Property | Value |
---|---|
Molecular Weight | 490.6 g/mol |
Melting Point | High (specific value not reported) |
Solubility | Soluble in DMSO |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 7 |
Properties
IUPAC Name |
N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N6O4S2/c1-3-45-28-17-13-26(14-18-28)40-32(22-36-33(42)20-24-8-5-4-6-9-24)37-38-35(40)47-23-34(43)41-30(25-11-15-27(44-2)16-12-25)21-29(39-41)31-10-7-19-46-31/h4-19,30H,3,20-23H2,1-2H3,(H,36,42) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGFMKFXCZQPBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)CC6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N6O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.